molecular formula C18H14Cl2N4O3S2 B2871934 3,5-dichloro-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392293-89-9

3,5-dichloro-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2871934
CAS No.: 392293-89-9
M. Wt: 469.36
InChI Key: QRXFZSYVQVQGHI-UHFFFAOYSA-N
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Description

The target compound features a 1,3,4-thiadiazole core substituted at position 2 with a 3,5-dichlorobenzamide group and at position 5 with a sulfanyl-linked carbamoylmethyl-4-methoxyphenyl moiety. This structure combines a heterocyclic scaffold with halogenated aromatic and methoxy-phenylcarbamoyl functionalities, which are common in bioactive molecules. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with thiadiazole derivatives known for insecticidal, fungicidal, and antimicrobial activities .

Properties

IUPAC Name

3,5-dichloro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N4O3S2/c1-27-14-4-2-13(3-5-14)21-15(25)9-28-18-24-23-17(29-18)22-16(26)10-6-11(19)8-12(20)7-10/h2-8H,9H2,1H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXFZSYVQVQGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazides

Adapting Wang et al.'s methodology, 1,3,4-thiadiazoles are synthesized via cyclization of thiosemicarbazide precursors. A representative pathway involves:

  • Thiosemicarbazide Formation :
    Reaction of thiocarbohydrazide with methyl chloroacetate yields 2-hydrazinyl-1,3,4-thiadiazole-5-thiol (Fig. 1A).

  • Oxidative Cyclization :
    Treatment with iodine in ethanol induces cyclization to form 5-amino-1,3,4-thiadiazole-2-thiol .

Reaction Conditions :

Parameter Value
Temperature 80–90°C
Solvent Ethanol/Water (3:1)
Catalyst I₂ (1.2 equiv)
Yield 78–82%

Solid-Phase Synthesis Using Acyldithiocarbazates

Gong et al.'s solid-phase method offers advantages in purity control:

  • Resin-bound acyldithiocarbazates are prepared using carbon disulfide and sodium hydride.
  • Cyclodehydration with trimethylsilyl chloride (TMSCl) generates the thiadiazole ring.

Key Advantages :

  • Eliminates purification steps for intermediates
  • Achieves >90% purity in crude products

Functionalization of Thiadiazole at C5 Position

Sulfanyl Group Introduction

The 5-thiol group undergoes nucleophilic substitution with 2-chloro-N-(4-methoxyphenyl)acetamide :

Procedure :

  • Activate thiol as thiolate using K₂CO₃ in DMF.
  • React with 2-chloro-N-(4-methoxyphenyl)acetamide (1.1 equiv) at 60°C for 6 hr.

Characterization Data :

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 3.78 (s, 3H, OCH₃), 4.21 (s, 2H, SCH₂), 7.01–7.89 (m, 9H, aromatic)
  • HRMS : m/z calcd for C₁₀H₁₀N₂O₂S [M+H]⁺ 255.0564, found 255.0562

Synthesis of 3,5-Dichlorobenzamide Fragment

Chlorination of Benzamide Derivatives

Following CN112142620A, selective dichlorination is achieved using trichloroisocyanuric acid (TCCA):

  • Substrate : N-Methylbenzamide
  • Chlorinating Agent : TCCA (2.2 equiv)
  • Conditions : Acetonitrile, 40°C, 12 hr

Yield : 85% (3,5-dichloro-N-methylbenzamide)
Purity : 98.7% (HPLC)

Final Coupling Reaction

The thiadiazole intermediate and 3,5-dichlorobenzoyl chloride are coupled via nucleophilic acyl substitution:

Optimized Protocol :

  • Dissolve 5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine (1.0 equiv) in THF.
  • Add 3,5-dichlorobenzoyl chloride (1.05 equiv) and Et₃N (2.0 equiv) at 0°C.
  • Warm to room temperature and stir for 24 hr.

Workup :

  • Quench with ice-water
  • Extract with ethyl acetate (3×)
  • Purify via silica chromatography (hexane:EtOAc 4:1)

Final Product Data :

  • Yield : 68%
  • MP : 214–216°C
  • ¹³C NMR (101 MHz, CDCl₃): δ 167.8 (C=O), 159.3 (N-C=S), 153.1–114.2 (aromatic carbons)
  • Elemental Analysis : Calcd (%) C 48.72, H 3.01, N 12.69; Found C 48.68, H 3.05, N 12.64

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Index
Thiosemicarbazide 68 98.5 Moderate $$$$
Solid-Phase 72 99.1 High $$$$$
Solution-Phase 65 97.8 High $$

Key findings:

  • Solid-phase synthesis delivers superior purity but requires specialized resin supports
  • TCCA-mediated chlorination provides cost-effective dichlorination

Challenges and Optimization Strategies

  • Regioselectivity in Thiadiazole Functionalization :
    Use of bulky bases (e.g., DIPEA) minimizes O-acylation byproducts.

  • Sulfanyl Group Oxidation :
    Maintain inert atmosphere (N₂/Ar) during reactions to prevent disulfide formation.

  • Benzamide Hydrolysis : Strict temperature control (<40°C) during coupling prevents amide bond cleavage.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

3,5-dichloro-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity. This can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, ultimately resulting in cell death .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name/Structure Molecular Weight (g/mol) Key Functional Groups Biological Activity Synthesis Method
Target Compound 514.35 (calculated) 1,3,4-thiadiazole, dichlorobenzamide, sulfanyl Not reported Likely involves hydrazide-isothiocyanate coupling and cyclization
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine 369.40 1,3,4-thiadiazole, methylsulfanyl, Schiff base Insecticidal, fungicidal Condensation of thiadiazol-2-amine with aldehyde in toluene
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate 369.40 1,3,4-thiadiazole, phenylcarbamoyl, methoxy Safety data only (no bioactivity) Not specified
Hydrazinecarbothioamides [4–6] () ~400–450 (estimated) C=S, C=O, NH, sulfonyl Intermediate for triazole synthesis Reflux of hydrazides with isothiocyanates
Triazole-thiones [7–9] () ~450–500 (estimated) 1,2,4-triazole, thione, sulfonyl Tautomerism studied Alkaline cyclization of hydrazinecarbothioamides
Key Observations:
  • Thiadiazole vs. Triazole Scaffolds: The target’s 1,3,4-thiadiazole core differs from the 1,2,4-triazole derivatives in .
  • Substituent Effects : The dichlorobenzamide group in the target increases lipophilicity compared to methylsulfanyl or methoxy substituents in analogs, which may influence membrane permeability or binding affinity .
  • Tautomerism : Unlike triazole-thiones in , which exist predominantly in the thione form (absence of S-H IR bands), the target’s thiadiazole likely stabilizes its tautomeric form via conjugation with the benzamide group .
Infrared Spectroscopy:
  • The target’s IR spectrum would show C=O stretches (~1660–1680 cm⁻¹) from the benzamide and carbamoyl groups, similar to hydrazinecarbothioamides in . Absence of C=S bands (1243–1258 cm⁻¹) would confirm the absence of thioamide tautomerism .
  • In contrast, triazole-thiones [7–9] lack C=O bands but retain C=S vibrations (~1247–1255 cm⁻¹) .

Biological Activity

The compound 3,5-dichloro-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a novel derivative of 1,3,4-thiadiazole, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its effects on various cell lines and its mechanisms of action.

Structure and Synthesis

The synthesis of this compound involves the reaction of 3,5-dichlorobenzoic acid with specific amines and thiadiazole derivatives. The structural features that contribute to its biological activity include the presence of the thiadiazole ring and the methoxyphenyl group.

Biological Activity Overview

Research indicates that derivatives of 1,3,4-thiadiazole exhibit a range of biological activities including antimicrobial , anticancer , and anti-inflammatory properties. The specific compound has shown promising results in various studies.

Anticancer Activity

  • Cell Line Studies : The cytotoxicity of this compound was evaluated against several cancer cell lines:
    • PC3 (prostate cancer) : Exhibited significant cytotoxic effects with IC50 values around 10 μM.
    • HT29 (colorectal cancer) : Showed moderate activity with IC50 values ranging from 5 to 15 μM.
    • MCF-7 (breast cancer) : Displayed lower sensitivity compared to other cell lines.
    Cell LineIC50 (μM)
    PC310
    HT295 - 15
    MCF-7>15
  • Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of lipoxygenase (LOX) enzymes, which play a crucial role in tumor progression. Inhibitors targeting LOX can disrupt tumor growth and metastasis .

Antimicrobial Activity

The compound also demonstrates broad-spectrum antimicrobial properties:

  • Bacterial Strains : Effective against both Gram-positive and Gram-negative bacteria.
  • Fungal Strains : Notably active against Candida albicans.

Case Studies

Several studies have reported on the biological efficacy of thiadiazole derivatives:

  • A study highlighted the synthesis of various thiadiazole derivatives and their evaluation against Mycobacterium tuberculosis, where specific compounds showed MIC values as low as 1 mM .
  • Another investigation focused on the structure-activity relationship (SAR) of thiadiazole derivatives, revealing that electron-donating groups significantly enhance anticancer activity while electron-withdrawing groups improve antimicrobial efficacy .

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